molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B1599382
CAS No.: 33050-32-7
M. Wt: 170.56 g/mol
InChI Key: OXXDECZCLRNVKK-UHFFFAOYSA-N
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Description

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-pyridazinone structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine derivatives, followed by cyclization to form the triazolo-pyridazinone core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridazinones with modified functional groups, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXDECZCLRNVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423341
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33050-32-7
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3 g (20 mmol) of 3,6-dichloropyridazine and 4.5 g (40 mmol) semicarbazide hydrochloride in 100 mL of a 3:1 mixture of ethanol/water was added 5 drops of concentrated hydrochloric acid. The resulting solution was heated to reflux for 24 h under nitrogen then evaporated in vacuo and the resulting solid was recrystallized from ethanol to yield the title compound as a yellow crystalline solid. A similar route to this compound is described in the literature (P. Francavilla, et. al. J. Heterocyclic Chem., 1971, 8, 415-419). LC/MS 171.2 (M+1).
Quantity
3 g
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reactant
Reaction Step One
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4.5 g
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reactant
Reaction Step One
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ethanol water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

39 g. of 3-chloro-6-hydrazino-1(6H)pyridazinecarboxylic acid, ethyl ester (0.18 mol.) are added to a solution of 4.9 g. of sodium (0.216 mol.) in 400 ml. of absolute ethanol and the mixture is then refluxed for 4 hours with stirring. After cooling, the sodium salt of 6-chloro-1,2,4,-triazolo[4,3-b]pyridazin-3(2H)-one is filtered off, washed with ether and, after drying, dissolved in water. Acidification with acetic acid (25%) precipitates the free compound which then is filtered off, washed with water and dried, yielding 26 g. (85%) of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)one, which is recrystallized from ethanol, m.p. 273°-274° .
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.216 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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